molecular formula C17H17NO3 B4825495 Propyl 4-benzamidobenzoate

Propyl 4-benzamidobenzoate

Cat. No.: B4825495
M. Wt: 283.32 g/mol
InChI Key: CBBDPDJWMQBXKG-UHFFFAOYSA-N
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Description

Propyl 4-benzamidobenzoate is a benzoate ester compound of interest in medicinal chemistry and pharmaceutical research. It features an amide linkage connecting two aromatic rings, a structural motif commonly investigated for its potential biological activity. Research into analogous 4-benzamidobenzoic acid derivatives has identified this class of molecules as a promising scaffold for the development of soluble epoxide hydrolase (sEH) inhibitors . The inhibition of sEH is a prominent therapeutic strategy for targeting cardiovascular diseases, inflammation, and pain . The core structure is designed so that the amide group can serve as a key pharmacophore, interacting with catalytic residues in the enzyme's active site . Beyond this, benzoate and 4-aminobenzoate structures are foundational in the development of local anesthetics, forming the hydrophilic component of many classic and modern drugs that work by blocking sodium channels to impede nerve impulse conduction . Researchers can utilize this compound as a valuable chemical intermediate or building block for the synthesis of more complex molecules, or as a reference standard in exploratory biological studies. Its structure is consistent with compounds that undergo evaluation for their physicochemical properties, such as logP and solubility, which are critical parameters in drug discovery . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBDPDJWMQBXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Propyl 4 Benzamidobenzoate

Strategies for the De Novo Synthesis of Propyl 4-Benzamidobenzoate

The creation of this compound from basic chemical precursors can be achieved through several strategic routes. The primary methods involve forming the ester and amide bonds, which are the key structural features of the molecule.

Esterification Pathways and Optimization

The formation of the propyl ester in this compound is a critical step in its synthesis. This is typically achieved through the esterification of 4-benzamidobenzoic acid with propanol (B110389).

A common and well-established method for this transformation is the Fischer-Speier esterification . wikipedia.orgresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid (4-benzamidobenzoic acid) and the alcohol (propanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netgoogle.com The reaction is an equilibrium process, and to drive it towards the product side, excess alcohol is often used, or water is removed as it is formed. nih.gov

Optimization of esterification reactions is crucial for maximizing yield and purity. nih.gov Kinetic analysis can be a valuable tool for rationally optimizing the process, allowing for the use of near-equimolar amounts of reactants. nih.gov For instance, studies on zirconocene-catalyzed esterifications have shown that such analyses can help in circumventing the need for water scavengers. nih.gov

Alternative esterification methods include using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) to facilitate the reaction between the carboxylic acid and the alcohol. researchgate.net This method is particularly useful under milder conditions.

Table 1: Comparison of Esterification Methods

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄)RefluxInexpensive reagentsRequires harsh conditions, equilibrium reaction
EDC Coupling EDC/NHSRoom temperatureMild conditions, high yieldsReagents are more expensive
Zirconocene Catalysis Zirconocene complexVariesCan be catalytic, moisture-tolerant options available nih.govCatalyst cost and availability

Amidation Reactions and Aromatic Acylations

The formation of the amide bond is another key transformation. This can be achieved by reacting a derivative of 4-aminobenzoic acid with a benzoyl derivative. A common route involves the acylation of a propyl 4-aminobenzoate (B8803810) with benzoyl chloride. nih.gov This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, proceeds readily to form the amide linkage. nih.govnih.gov

Alternatively, direct amidation of esters can be performed. nih.gov For example, reacting an ester with an amine can yield an amide, a method that is gaining attention for its potential environmental benefits. nih.gov Catalytic systems, including those based on niobium pentoxide (Nb₂O₅), have been shown to be effective for the direct amidation of esters with amines under solvent-free conditions. researchgate.net

Aromatic acylation, such as the Friedel-Crafts reaction, can also be employed. mdpi.comresearchgate.net In this approach, an aromatic ring is acylated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While not a direct route to this compound in one step, it is a fundamental reaction for creating related aromatic ketones and can be a part of a multi-step synthesis. mdpi.comresearchgate.net

Table 2: Key Amidation and Acylation Reactions

Reaction TypeReactantsReagents/CatalystsKey Features
Acylation of Amines Propyl 4-aminobenzoate, Benzoyl chlorideBase (e.g., Pyridine, Triethylamine) nih.govnih.govHigh yielding, common laboratory method.
Direct Amidation of Esters Ester, AmineCatalyst (e.g., Nb₂O₅) researchgate.netCan be more atom-economical and environmentally friendly. nih.gov
Friedel-Crafts Acylation Aromatic compound, Acyl halide/anhydrideLewis Acid (e.g., AlCl₃) mdpi.comFundamental for C-C bond formation on aromatic rings.

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a concept known as green chemistry. mdpi.comnih.gov This is particularly relevant in pharmaceutical and fine chemical synthesis. mdpi.com

Microwave-assisted organic synthesis is one such approach that can significantly reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating methods. ajrconline.org The use of water as a solvent, where possible, is another key principle of green chemistry, as it is non-toxic, inexpensive, and readily available. mdpi.com Recent research has demonstrated the feasibility of direct amidation of esters using only water as a green solvent, without the need for additional catalysts or reagents. nih.gov

The principles of green chemistry also advocate for the use of catalytic reagents over stoichiometric ones and designing processes that maximize the incorporation of all materials used into the final product (atom economy). nih.gov The development of reusable and environmentally benign catalysts, such as certain solid acid catalysts, is an active area of research. researchgate.net

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of new derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Modifications of the Propyl Ester Moiety

The propyl group of the ester can be modified to explore the impact of the ester chain on the compound's properties. This can be achieved by using different alcohols during the esterification step. For example, using methanol (B129727) would yield the methyl ester, while using isopropanol (B130326) would result in the isopropyl ester. researchgate.net

The synthesis of a variety of esters, including methyl, ethyl, and benzyl (B1604629) esters of similar compounds, is well-documented in the literature. google.com These modifications can influence the molecule's physical properties, such as its solubility and melting point.

Substituent Effects on the Benzamido Phenyl Ring

Introducing substituents onto the benzamido phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. rsc.org This can be achieved by starting with a substituted benzoic acid or benzoyl chloride in the amidation step. For example, using 4-nitrobenzoyl chloride would introduce a nitro group, while using 4-methoxybenzoyl chloride would add a methoxy (B1213986) group.

Table 3: Examples of Substituted Benzoyl Chlorides for Derivative Synthesis

SubstituentChemical NamePotential Effect
-NO₂ 4-Nitrobenzoyl chlorideElectron-withdrawing
-OCH₃ 4-Methoxybenzoyl chlorideElectron-donating
-Cl 4-Chlorobenzoyl chlorideElectron-withdrawing (inductive), weak electron-donating (resonance)
-CH₃ 4-Methylbenzoyl chlorideWeakly electron-donating

Derivatization at the Benzoate (B1203000) Phenyl Ring

The benzoate phenyl ring of this compound possesses two substituents: the propoxycarbonyl group (-COOCH₂CH₂CH₃) and the benzamido group (-NHCOPh). In electrophilic aromatic substitution (EAS) reactions, the directing influence of these substituents determines the position of incoming electrophiles. The benzamido group is an activating ortho-, para-director, while the propoxycarbonyl group is a deactivating meta-director. libretexts.orgmasterorganicchemistry.com Due to the stronger activating and directing effect of the benzamido group, electrophilic substitution is anticipated to occur predominantly at the positions ortho to this group (C3 and C5).

Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto this ring, thereby modifying the physicochemical properties of the parent molecule. byjus.com

Nitration: The introduction of a nitro group (-NO₂) onto the benzoate ring can be achieved using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. umkc.edu The reaction with methyl benzoate, a related compound, yields primarily the meta-substituted product due to the directing effect of the ester group. umkc.eduorgsyn.orgaiinmr.comrsc.org However, for this compound, the ortho-, para-directing benzamido group is expected to direct the incoming nitro group to the C3 and C5 positions. A study on the nitration of 4-alkanoylamino-3-alkyl-benzoic acid alkyl esters demonstrated highly regioselective nitration at the 5-position. google.com This suggests that nitration of this compound would likely yield propyl 4-benzamido-3-nitrobenzoate as a major product.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). byjus.com This reaction is typically reversible. The benzamido group would direct the sulfonation to the C3 and C5 positions, yielding propyl 4-benzamido-3-sulfobenzoate.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively. These reactions are catalyzed by Lewis acids. For this compound, the deactivating nature of the propoxycarbonyl group and potential side reactions with the benzamido group can make these reactions challenging. However, under controlled conditions, substitution at the positions ortho to the activating benzamido group may be possible.

The table below summarizes the potential electrophilic substitution reactions on the benzoate ring of this compound.

ReactionReagentsPotential Major Product(s)
NitrationHNO₃, H₂SO₄Propyl 4-benzamido-3-nitrobenzoate
BrominationBr₂, FeBr₃Propyl 3-bromo-4-benzamidobenzoate
ChlorinationCl₂, AlCl₃Propyl 3-chloro-4-benzamidobenzoate
SulfonationFuming H₂SO₄ (SO₃, H₂SO₄)Propyl 4-benzamido-3-sulfobenzoic acid

Cascade Reactions and Multicomponent Approaches Involving this compound Precursors

Modern synthetic strategies increasingly employ cascade reactions and multicomponent reactions (MCRs) to enhance efficiency by combining multiple steps into a single operation, thereby reducing waste and simplifying procedures. The precursors of this compound, such as 4-aminobenzoic acid and its esters (e.g., propyl 4-aminobenzoate), are valuable building blocks for such complex transformations. rhhz.net

Cascade Reactions: A notable example of a cascade reaction is the engineered synthesis of n-butyl-p-aminobenzoate (Butamben), an analogue of a precursor to the title compound. This process involves a one-pot reaction starting from p-nitrobenzoic acid and n-butanol, using a multifunctional heterogeneous catalyst. The reaction sequence includes the hydrogenation of the nitro group to an amine, followed by the esterification of the carboxylic acid, all occurring in a single reactor. This approach highlights the potential for creating propyl 4-aminobenzoate, a direct precursor, through a similar streamlined cascade process. rhhz.net

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates structural features from each starting material. nih.gov 4-Aminobenzoic acid and its derivatives are well-suited for several MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for generating peptide-like molecules. organic-chemistry.orgnumberanalytics.com It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnumberanalytics.comwikipedia.org 4-Aminobenzoic acid can serve as the bifunctional amine and carboxylic acid component. Research has shown that 4-aminobenzoic acid can participate in Ugi-type reactions to form N-(carbamoylmethyl)aminobenzoic acid esters. researchgate.net This demonstrates its utility in generating complex molecular scaffolds through MCRs.

Doebner Reaction: The Doebner reaction is a three-component reaction between an aniline (B41778) derivative, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. fly-chem.comwikipedia.org As an aniline derivative, propyl 4-aminobenzoate or 4-aminobenzoic acid itself can be employed as the amine component. This reaction offers a direct route to complex heterocyclic structures from simple precursors. The use of various aminobenzoic acids in Knoevenagel-type reactions, a related condensation, has also been described. tandfonline.com

The table below illustrates a representative multicomponent reaction, the Doebner reaction, utilizing a precursor of this compound.

Reaction TypePrecursor ComponentOther ComponentsResulting Scaffold
Doebner Reaction4-Aminobenzoic acidAldehyde (R-CHO), Pyruvic acidQuinoline-4-carboxylic acid derivative
Ugi Reaction4-Aminobenzoic acidAldehyde (R¹-CHO), Isocyanide (R²-NC)α-Acylamino-carboxamide derivative

These advanced synthetic strategies underscore the versatility of this compound precursors in constructing complex molecules and diverse chemical libraries, which are crucial in fields like medicinal chemistry and materials science. eurekaselect.comrsc.orgresearchgate.net

Comprehensive Spectroscopic and Structural Elucidation of Propyl 4 Benzamidobenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Propyl 4-benzamidobenzoate. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while 2D NMR techniques reveal through-bond and through-space correlations, crucial for confirming the molecular structure and understanding its conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propyl chain and the two aromatic rings. Based on the analysis of structurally similar compounds, such as propyl benzoate (B1203000) and N-propyl 4-aminobenzoate (B8803810), the chemical shifts can be predicted. chemicalbook.comazom.comchemicalbook.com

The propyl group protons would appear as a triplet for the terminal methyl group (CH₃) around 1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at approximately 1.8 ppm, and a triplet for the methylene group attached to the ester oxygen (OCH₂) at around 4.2 ppm. chemicalbook.comchemicalbook.com The protons on the 4-aminobenzoate ring are expected to appear as two doublets in the aromatic region, while the protons of the benzoyl group will also produce signals in the aromatic region, typically between 7.4 and 8.2 ppm.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate around 165-167 ppm, while the amide carbonyl carbon will likely appear in a similar region. rsc.orgoregonstate.edu The carbons of the propyl chain will have characteristic shifts, with the OCH₂ carbon appearing around 65-70 ppm, the adjacent CH₂ carbon around 20-25 ppm, and the terminal CH₃ carbon at approximately 10-15 ppm. azom.comchemicalbook.com The aromatic carbons will generate a series of signals in the 120-140 ppm range. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₃~1.0 (triplet)~10-15
Propyl-CH₂~1.8 (sextet)~20-25
Propyl-OCH₂~4.2 (triplet)~65-70
Aromatic CH (benzoate)~7.8-8.1 (doublet)~120-135
Aromatic CH (benzamide)~7.4-7.9 (multiplet)~125-135
Amide NH~8.0-8.5 (singlet)-
Ester C=O-~165-167
Amide C=O-~166-168
Aromatic C (quaternary)-~130-145

Note: Predicted values are based on data from analogous compounds and general NMR chemical shift correlations. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's conformation.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. huji.ac.ilcolumbia.edu For this compound, COSY would show correlations between the adjacent protons of the propyl chain (CH₃ to CH₂ and CH₂ to OCH₂). It would also help to delineate the coupling networks within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgcolumbia.edu This is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal around 65-70 ppm, confirming their assignment to the OCH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the OCH₂ protons and the ester carbonyl carbon would confirm the ester linkage. Similarly, correlations between the aromatic protons and the amide carbonyl carbon would establish the benzamide (B126) substructure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com For this compound, NOESY could reveal through-space interactions between the protons of the propyl group and the aromatic rings, as well as between the two aromatic rings, which would provide information about the preferred rotational conformations around the ester and amide bonds.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, including crystalline and amorphous forms. csic.escaister.com For this compound, ssNMR could be used to:

Characterize different polymorphic forms (if they exist).

Determine the number of molecules in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions, such as hydrogen bonding involving the amide N-H group.

Analyze the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the amide, ester, and aromatic functionalities. specac.comspectroscopyonline.com

Amide Group : A strong absorption band for the C=O stretching vibration (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1510-1550 cm⁻¹.

Ester Group : The C=O stretching vibration of the ester is expected to be a strong band in the range of 1710-1730 cm⁻¹. The C-O stretching vibrations will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic Rings : C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the rings will give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the rings.

Propyl Group : C-H stretching vibrations of the aliphatic propyl group will be observed in the 2850-2960 cm⁻¹ range.

Raman spectroscopy provides complementary information. renishaw.comlibretexts.org Non-polar bonds, such as the C=C bonds of the aromatic rings, often give strong Raman signals, whereas the highly polar C=O and N-H bonds are typically more prominent in the FT-IR spectrum. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
AmideN-H Stretch3300-3500Medium-StrongWeak
AmideC=O Stretch (Amide I)1650-1680StrongMedium
AmideN-H Bend (Amide II)1510-1550StrongWeak
EsterC=O Stretch1710-1730StrongMedium
EsterC-O Stretch1100-1300StrongMedium
AromaticC-H Stretch>3000MediumMedium
AromaticC=C Stretch1450-1600Medium-StrongStrong
Aliphatic (Propyl)C-H Stretch2850-2960MediumStrong

Conformational polymorphism occurs when a molecule can exist in different crystalline forms due to variations in its conformation. libretexts.org For a flexible molecule like this compound, with rotatable bonds in the propyl chain and between the aromatic rings and the amide/ester linkages, the existence of conformational polymorphs is plausible.

Vibrational spectroscopy is a sensitive technique for detecting and characterizing polymorphism. Different polymorphs will exhibit distinct FT-IR and Raman spectra due to differences in their crystal packing and molecular conformations. These spectral differences can manifest as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of certain bands. By comparing the vibrational spectra of samples crystallized under different conditions, it is possible to identify and characterize different polymorphic forms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of organic compounds like this compound, it provides two critical pieces of information: the precise molecular mass, which helps confirm the elemental composition, and the fragmentation pattern, which offers clues about the molecule's structure. msu.edumeasurlabs.com

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental formula of an unknown compound or confirming the identity of a synthesized one. measurlabs.com Unlike nominal mass spectrometry which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of an "exact mass" based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), rather than their average atomic weights. msu.edu This precision makes it possible to distinguish between different molecular formulas that might share the same nominal mass. bioanalysis-zone.com

For this compound, the molecular formula is C₁₇H₁₇NO₃. The theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements. This calculated value can then be compared to the experimentally determined value from an HRMS instrument to confirm the compound's elemental composition with high confidence.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₇H₁₇NO₃)

ElementCountMonoisotopic Mass (Da)Total Mass (Da)
Carbon (C)1712.000000204.000000
Hydrogen (H)171.00782517.133025
Nitrogen (N)114.00307414.003074
Oxygen (O)315.99491547.984745
Calculated Exact Mass [M]283.120844
Calculated Mass for [M+H]⁺284.128669
Calculated Mass for [M+Na]⁺306.110238

In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺·). uni-saarland.de This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is highly dependent on the molecule's structure, as bonds tend to break at their weakest points or in ways that form stable cations or neutral radicals. uni-saarland.deyoutube.com Analyzing these fragmentation pathways provides a roadmap to the original molecular structure.

For this compound, fragmentation would be expected to occur at the functional groups: the propyl ester and the amide linkage. Key fragmentation processes would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups and the amide nitrogen.

Inductive Cleavage: The charge on a heteroatom can induce the cleavage of an adjacent bond. youtube.com

Loss of Neutral Molecules: Stable neutral molecules like propene (C₃H₆) can be eliminated.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonLikely Origin
283[C₁₇H₁₇NO₃]⁺·Molecular Ion (M⁺·)
241[C₁₄H₁₀NO₃]⁺Loss of propyl radical (·C₃H₇)
240[C₁₄H₉NO₃]⁺·Loss of propene (C₃H₆) via McLafferty rearrangement
121[C₇H₅O₂]⁺Cleavage of the ester C-O bond, forming 4-carboxybenzoyl cation
120[C₇H₆NO]⁺Cleavage of the amide C-N bond, forming benzamide cation
105[C₇H₅O]⁺Benzoyl cation, from cleavage of the amide C-C bond
77[C₆H₅]⁺Phenyl cation, from loss of CO from the benzoyl cation
43[C₃H₇]⁺Propyl cation

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. hzdr.denih.gov By diffracting a beam of X-rays off a single, well-ordered crystal, scientists can generate a map of electron density and build an atomic model that reveals bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy. hzdr.de

Key torsion angles in this compound that define its conformation include:

The angle between the two aromatic rings. For a related compound, propyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate, the dihedral angle between its two benzene (B151609) rings was found to be 81.92 (12)°. nih.gov

Rotation around the C-O bond of the ester group.

Rotation around the C-N bond of the amide group.

The conformation of the propyl chain.

The final conformation adopted in the crystal is a balance between the lowest energy state of the isolated molecule and the stabilizing forces of the crystal lattice. nih.gov

The way molecules arrange themselves in a crystal is governed by non-covalent intermolecular forces. rsc.org For this compound, the primary interactions would be hydrogen bonds and π-π stacking.

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The ester carbonyl group provides an additional acceptor site. These groups are expected to form strong N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govrsc.org

π-π Stacking: The two phenyl rings are electron-rich π-systems that can interact with each other. These interactions, where the faces of the aromatic rings stack on top of one another, are crucial for stabilizing the crystal structure. rsc.orgnih.gov

Polymorphism is the ability of a single compound to crystallize in multiple different forms, or polymorphs. nih.govmt.com Each polymorph has a distinct crystal structure and, consequently, different physical properties. The existence of polymorphism often arises when a molecule is conformationally flexible, allowing it to adopt different shapes that can pack in various, energetically similar ways. nih.govsemanticscholar.org

Given the rotational freedom around its single bonds and the presence of multiple functional groups capable of forming different hydrogen-bonding and stacking motifs, this compound is a strong candidate for exhibiting polymorphism. nih.gov Different crystallization conditions (e.g., solvent, temperature) could favor the formation of different polymorphs, each with a unique molecular conformation and packing arrangement. mt.comucl.ac.uk Single-crystal X-ray diffraction is the definitive technique used to identify and characterize these distinct polymorphic forms. nih.gov

Reaction Mechanisms and Reactivity Profiles of Propyl 4 Benzamidobenzoate

Mechanistic Studies of Ester Hydrolysis and Transesterification

The ester group is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.

The hydrolysis of an ester, such as Propyl 4-benzamidobenzoate, is a reversible process that results in a carboxylic acid and an alcohol. savemyexams.com

Base-catalyzed hydrolysis , also known as saponification, is generally more efficient as it is an irreversible process. chemistrysteps.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. The reaction produces a carboxylate salt and propanol (B110389). The final deprotonation of the resulting carboxylic acid by the base renders the reaction irreversible, driving the equilibrium towards the products. chemistrysteps.com

Kinetic studies on the hydrolysis of benzoic esters show that the rate is influenced by the electronic nature of substituents on the aromatic ring. ias.ac.in Electron-withdrawing groups tend to increase the rate of alkaline hydrolysis by stabilizing the transition state.

Table 1: Factors Influencing Ester Hydrolysis Kinetics

Factor Effect on Acid-Catalyzed Hydrolysis Effect on Base-Catalyzed Hydrolysis Mechanistic Rationale
Protonation Increases carbonyl electrophilicity N/A Makes the carbonyl carbon a better target for the weak nucleophile (water). libretexts.org
Nucleophilic Attack Rate-determining step Fast initial step Attack of water (acid) or hydroxide (base) on the carbonyl carbon. libretexts.orgchemistrysteps.com

| Equilibrium | Reversible | Irreversible | In base, the final deprotonation of the carboxylic acid prevents the reverse reaction. chemistrysteps.com |

Both acids and bases serve as catalysts for ester hydrolysis. savemyexams.com Strong acids like sulfuric acid or hydrochloric acid provide the necessary protons (in the form of hydronium ions) to activate the ester. libretexts.org Strong bases like sodium hydroxide provide the potent nucleophile (OH⁻) for the reaction. savemyexams.com

Transesterification is a related reaction where the propyl group of the ester is exchanged with another alcohol moiety. This process is also typically catalyzed by an acid or a base. mdpi.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Acid-catalyzed transesterification is generally slower than alkali-catalyzed reactions. biodieseleducation.org Various catalysts have been explored for transesterification, including tin compounds like tin(II) chloride, which have shown effectiveness in the esterification of benzoic acid with alcohols, including propanol. researchgate.net The efficiency of transesterification can be strongly influenced by the molar ratio of alcohol to the ester. biodieseleducation.org

Amide Hydrolysis and Formation Mechanisms

The amide linkage in this compound is significantly more resistant to hydrolysis than the ester linkage. masterorganicchemistry.com This stability is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, more forcing conditions (e.g., prolonged heating with strong acid or base) are required for amide hydrolysis. masterorganicchemistry.comlibretexts.org

Under acidic conditions , the mechanism is believed to involve the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the subsequent rate-determining attack by a water molecule. masterorganicchemistry.comresearchgate.net This leads to the formation of 4-aminobenzoic acid and benzoic acid (after neutralization).

Under basic conditions , a hydroxide ion attacks the amide carbonyl, but the reaction is less favorable than with esters. The process yields the salt of benzoic acid and 4-aminopropylbenzoate.

Substituent effects play a crucial role in the rate of amide hydrolysis. For substituted benzamides, electron-withdrawing groups on the benzoyl ring generally accelerate hydrolysis in concentrated acids. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions

This compound possesses two aromatic rings, each with different susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. pressbooks.pub The outcome of such a reaction on this compound depends on the directing effects of the existing substituents.

Ring A (the benzoate (B1203000) ring): This ring is substituted with a propyl ester group (-CO₂Pr) and a benzamido group (-NHCOPh). The ester group is an electron-withdrawing group and acts as a meta-director and a deactivator. libretexts.org The benzamido group, while less activating than a simple amino group, is an electron-donating group due to the nitrogen lone pair and acts as an ortho, para-director and an activator. libretexts.org The activating ortho, para-directing effect of the benzamido group is dominant. Therefore, electrophilic substitution (e.g., nitration, halogenation) is predicted to occur primarily on Ring A, at the positions ortho to the benzamido group.

Ring B (the benzoyl ring): This ring is unsubstituted and is part of the benzamido group. It is deactivated by the adjacent carbonyl group. Therefore, it is less reactive towards electrophiles than Ring A.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Ring Substituent Electronic Effect Directing Influence Predicted Reactivity
Ring A -NHCOPh Activating (Resonance) ortho, para Preferred site of attack
Ring A -CO₂Pr Deactivating (Inductive/Resonance) meta Lower influence

| Ring B | -CONH-Ar | Deactivating (Inductive) | meta | Less reactive than Ring A |

Nucleophilic Aromatic Substitution (NAS) typically requires the presence of a good leaving group and strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to proceed via the common SNAr mechanism. libretexts.orgresearchgate.net Since this compound lacks these features on either aromatic ring, it is not expected to undergo nucleophilic aromatic substitution under typical conditions. Another mechanism, involving a benzyne (B1209423) intermediate, requires extremely strong basic conditions and is also unlikely. masterorganicchemistry.com

Radical Reactions and Photochemical Transformations

While specific studies on this compound are not prevalent, predictions can be made based on related structures. Radical reactions could potentially be initiated at the propyl group, although the C-H bonds are not particularly weak. Free radical bromination, for instance, typically occurs at benzylic positions, which are stabilized by the aromatic ring. khanacademy.org The methylene (B1212753) group adjacent to the ester oxygen is not as activated as a true benzylic position.

Photochemical transformations of aromatic esters and amides can lead to rearrangements or cyclizations. rsc.org For example, aromatic aldehydes have been shown to act as photoinitiators for various transformations. beilstein-journals.org Molecules with similar diaryl structures can undergo photoinduced isomerization (e.g., from trans to cis isomers) and subsequent intramolecular cyclization. mdpi.comscielo.org.mx It is conceivable that UV irradiation of this compound could induce such transformations, potentially leading to complex product mixtures, though this remains speculative without direct experimental evidence.

Stereochemical Aspects of Reactions Involving Chiral Derivatives

There is a lack of specific research in the public domain concerning the stereochemical outcomes of reactions involving chiral derivatives of this compound. However, general principles of stereochemistry would apply.

If a chiral center were introduced into the molecule, for instance, by using (R)- or (S)-2-butanol instead of propanol to form the ester (sec-butyl 4-benzamidobenzoate), reactions at this stereocenter would proceed with predictable stereochemical outcomes. For example, a nucleophilic substitution reaction at the chiral carbon would likely proceed via an SN2 mechanism, resulting in an inversion of configuration, or an SN1 mechanism, leading to a racemic mixture. The presence of a chiral auxiliary could also influence the stereoselectivity of reactions at other sites in the molecule, a common strategy in asymmetric synthesis. Without specific experimental data, these considerations remain theoretical.

Computational and Theoretical Chemistry Studies of Propyl 4 Benzamidobenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. These methods can provide insights into a molecule's geometry, electronic structure, and spectroscopic characteristics. However, specific studies applying these methods to Propyl 4-benzamidobenzoate are not found in the current body of scientific literature.

Information regarding the optimized geometry and conformational analysis of this compound from quantum chemical calculations is not available. Such a study would theoretically determine the most stable three-dimensional arrangement of the atoms in the molecule and explore its various possible conformations.

A detailed analysis of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), has not been published. This type of analysis would be crucial for understanding the molecule's reactivity and intermolecular interaction sites.

There are no available studies that predict the spectroscopic properties (such as IR, Raman, and UV-Vis spectra) of this compound using quantum chemical calculations and validate these predictions against experimental data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in different environments.

Specific research on the conformational dynamics of this compound in solution or condensed phases through molecular dynamics simulations is not present in the available literature. These simulations would reveal how the molecule behaves and changes shape in different environments.

There are no published molecular dynamics studies predicting the intermolecular interactions and potential for self-assembly of this compound. Such research would be valuable for understanding its behavior in materials science and biological contexts.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. researchgate.netresearchgate.net These models establish a mathematical relationship between the numerical representation of a molecule's structure (molecular descriptors) and a specific physicochemical property.

The development of predictive QSPR models for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties. d-nb.info For a molecule like this compound, with its aromatic rings, ester, and amide functionalities, relevant descriptors would likely include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and Zagreb indices.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

Physicochemical Descriptors: These relate to well-known physicochemical properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability. researchgate.netresearchgate.net

Once a comprehensive set of descriptors is calculated for a series of related benzamidobenzoate derivatives, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a predictive model. researchgate.net

To illustrate the development of a hypothetical QSPR model for predicting a property such as the octanol-water partition coefficient (logP) of this compound and related compounds, a set of descriptors would be selected. The table below shows a hypothetical dataset and the resulting QSPR model equation.

Hypothetical Data for QSPR Model Development

Compound Experimental logP Molar Refractivity (MR) Polar Surface Area (PSA)
Methyl 4-benzamidobenzoate 2.85 75.2 68.4
Ethyl 4-benzamidobenzoate 3.30 79.8 68.4
This compound 3.75 84.4 68.4

A hypothetical MLR model could yield an equation such as: logP = 0.1 * MR - 0.05 * PSA - 1.5

For this compound: logP = 0.1 * 84.4 - 0.05 * 68.4 - 1.5 = 8.44 - 3.42 - 1.5 = 3.52

This predicted value would then be compared against the experimental value to assess the model's accuracy.

A crucial step in QSPR modeling is rigorous statistical validation to ensure the model's robustness and predictive power. nih.gov Common validation techniques include:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the internal consistency and stability of the model. scielo.br

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. nih.govacs.org Key statistical metrics for validation include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). scielo.br

The Applicability Domain (AD) of a QSPR model defines the chemical space in which the model can make reliable predictions. nih.govwikipedia.orgnih.gov It is essential to define the AD to avoid making predictions for compounds that are structurally too different from the training set. readthedocs.ioresearchgate.net Methods for determining the AD include range-based approaches, distance-based methods, and leverage analysis. wikipedia.org

Hypothetical Statistical Validation Parameters for a QSPR Model

Parameter Value Description
R² (training set) 0.95 Coefficient of determination for the training set.
Q² (cross-validation) 0.91 Cross-validated coefficient of determination.
R² (external test set) 0.93 Coefficient of determination for the external test set.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. This involves mapping the potential energy surface of the reaction to identify intermediates, transition states, and determine activation energies.

The synthesis of this compound typically involves two key reactions: the formation of the amide bond to create 4-benzamidobenzoic acid, and the subsequent esterification with propanol (B110389).

Amide Formation: The formation of the benzamido group likely proceeds through the reaction of 4-aminobenzoic acid with benzoyl chloride. Computational studies can elucidate the nucleophilic acyl substitution mechanism. The reaction would proceed through a tetrahedral intermediate, and the energy barrier for its formation and collapse can be calculated. rsc.orgacs.org

Esterification: The esterification of 4-benzamidobenzoic acid with propanol is typically acid-catalyzed. nih.govresearchgate.net Computational analysis can detail the Fischer-Speier esterification mechanism. youtube.com This would involve:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the propanol oxygen on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

Density Functional Theory (DFT) calculations are commonly used to model these reaction pathways and locate the transition state structures. The calculated activation energies provide insights into the reaction kinetics.

Hypothetical Calculated Energy Profile for the Esterification of 4-Benzamidobenzoic Acid

Reaction Step Relative Energy (kcal/mol) Description
Reactants 0 4-Benzamidobenzoic acid + Propanol
Transition State 1 +15.2 Formation of the tetrahedral intermediate
Tetrahedral Intermediate -5.8 Stable intermediate
Transition State 2 +12.5 Elimination of water

These computational studies provide a detailed understanding of the reaction at a molecular level, which can be valuable for optimizing reaction conditions.

Structure Property Relationship Spr Investigations for Functional Materials and Advanced Applications

Design Principles for Modulating Material Properties

The properties of this class of molecules can be finely tuned by altering three main components:

The Ester Alkyl Chain (R¹): Changing the length or branching of the propyl group would affect solubility, melting point, and crystal packing. Longer chains might lead to liquid crystalline behavior.

The Benzoate (B1203000) Core Substituents (X): Placing different groups on the central aromatic ring would alter the electronic properties and molecular geometry.

The Benzamide (B126) Ring Substituents (Y): Adding substituents to the second aromatic ring provides another handle for tuning properties like solubility and intermolecular interactions.

Correlation of Molecular Structure with Thermal Stability

The thermal stability of benzamidobenzoate derivatives is strongly correlated with their molecular structure, particularly the capacity for hydrogen bonding. The presence of the N-H···O=C hydrogen bond in Propyl 4-benzamidobenzoate provides a significant cohesive force in the solid state, requiring more energy to disrupt the crystal lattice. This leads to a higher melting point and greater thermal stability compared to analogs lacking this feature, such as Propyl benzoate (which has no hydrogen bonding capability) or Propyl 4-hydroxybenzoate (B8730719) (where O-H···O bonds are present but have different geometries). wikipedia.orgsigmaaldrich.com

Influence of Substituents on Optical and Electronic Properties

The optical and electronic properties are dictated by the extended π-conjugated system spanning the two aromatic rings and the amide linkage. The nature of substituents on these rings can drastically alter these properties:

Electron-Donating Groups (EDGs): Adding an EDG (e.g., -OCH₃, -NH₂) to the benzamide ring would increase the electron density of the π-system, potentially shifting UV-Vis absorption to longer wavelengths (a bathochromic shift).

Electron-Withdrawing Groups (EWGs): Conversely, adding an EWG (e.g., -NO₂, -CN) would lower the energy of the molecular orbitals. For example, Propyl 4-nitrobenzoate (B1230335) has different electronic characteristics compared to Propyl 4-aminobenzoate (B8803810). nih.govnih.gov The benzamido group itself is generally considered weakly deactivating.

Intermolecular Interactions in Solid-State Materials

The combination of the hydrogen-bonding amide group and the π-rich aromatic rings makes this compound an interesting building block for supramolecular assemblies.

Hydrogen Bonding: As established, the N-H···O=C interaction is the dominant force, directing the primary assembly of molecules into chains or sheets. nih.gov

π-π Stacking: The two phenyl rings can interact through π-π stacking, where the electron-rich cloud of one ring interacts with the electron-poor region of a neighboring ring. This provides additional stability to the crystal structure.

C-H···π Interactions: The aliphatic C-H bonds of the propyl group can interact with the faces of the aromatic rings, further influencing the three-dimensional packing arrangement.

These directional, non-covalent interactions are crucial in determining the final solid-state structure and, consequently, the material's bulk properties.

Research Applications in Advanced Materials Science and Catalysis for Propyl 4 Benzamidobenzoate

Utilization as Monomers or Components in Polymer Synthesis

The structure of propyl 4-benzamidobenzoate makes it a suitable candidate as a monomer for the synthesis of aromatic polyamides, a class of polymers known for their thermal stability and mechanical strength. The polymerization of aromatic para-amino acid ester derivatives has been a subject of study to produce high molecular weight poly(p-benzamide)s. researchgate.net

The synthesis of aromatic polyamides from aminobenzoate esters can proceed through various polycondensation methods. The reactivity of the ester group is a critical factor in achieving high molecular weight polymers. For instance, highly reactive esters like pentafluorophenyl esters have been successfully used to synthesize high molecular weight poly(p-benzamide)s. researchgate.net The propyl ester of 4-benzamidobenzoate would likely require specific reaction conditions, possibly involving catalysts or conversion to a more reactive intermediate, to achieve efficient polymerization.

The "two-step" method, which involves forming a poly(amic acid) precursor that is then cyclodehydrated, is a common route for producing polyimides from diamine monomers containing ester groups. researchgate.net While this compound is an amino acid ester derivative, similar principles of activating the carboxylic acid functionality (or in this case, the ester) for reaction with an amine could be applied. The presence of the bulky benzamido pendant group can significantly influence the properties of the resulting polymer. Such groups can disrupt polymer chain packing, leading to increased solubility in common organic solvents, a desirable property for polymer processing. researchgate.netntu.edu.tw This improved solubility can allow for the casting of flexible and transparent films from solution. ntu.edu.tw

The introduction of bulky units into the polymer backbone is a known strategy to enhance the processability of aromatic polyamides, which are often difficult to process due to their high melting points and limited solubility. ntu.edu.tw The this compound monomer would contribute to this effect, potentially yielding amorphous polyamides with good thermal stability. ntu.edu.tw

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodDescriptionPotential AdvantagesPotential Challenges
Direct Polycondensation Polymerization of the monomer at high temperatures, often with a catalyst, to form the polyamide and release propanol (B110389) as a byproduct.Simpler, one-step process.May require high temperatures and long reaction times; potential for side reactions.
Chain-Growth Condensation Polymerization An initiated polymerization that proceeds in a chain-growth manner, allowing for control over molecular weight and architecture.Good control over polymer structure; can lead to well-defined polymers. nsf.govRequires specific initiators and carefully controlled reaction conditions.
Conversion to Acyl Chloride Conversion of the ester to a more reactive acyl chloride, followed by low-temperature polycondensation.High reactivity can lead to high molecular weight polymers at lower temperatures.Requires an additional synthetic step; the stability of the acyl chloride intermediate can be a concern.

Polymers derived from this compound could serve as the matrix for composite and nanocomposite materials. The inherent properties of aromatic polyamides, such as high strength and thermal resistance, make them attractive for creating advanced composites. researchgate.net These polymer matrices can be reinforced with various fillers, such as glass or carbon fibers, to create materials with enhanced mechanical properties for demanding applications. mdpi.com

Nanocomposites, which incorporate nanoscale fillers into a polymer matrix, offer the potential for significant property enhancements at low filler concentrations. mdpi.comresearchgate.net Polymers with functional groups, such as the amide groups in poly(this compound), can promote better interaction with the surface of nanofillers, leading to improved dispersion and performance of the nanocomposite. mdpi.com

Beyond its use as a monomer, this compound itself, or similar benzamide (B126) derivatives, could be explored as functional additives in composites. For example, benzamides have been investigated as curing agents in fiber-reinforced polymer compositions, where the amide group can improve adhesion between the resin and the reinforcing fibers through hydrogen bonding, leading to a higher modulus of the cured resin. google.com The incorporation of such molecules at the interface between the matrix and reinforcement can lead to a "reinforced interphase" with superior mechanical properties. google.com

Table 2: Potential Roles of this compound in Composites

RoleDescriptionPotential Benefit
Polymer Matrix Poly(this compound) could form the continuous phase of a composite material.High thermal stability and mechanical strength imparted by the aromatic polyamide backbone.
Functional Additive The monomer itself could be added to a composite formulation.Improved interfacial adhesion between the matrix and reinforcement due to the presence of the amide group. google.com
Surface Modifier for Fillers This compound could be used to chemically modify the surface of fillers.Enhanced compatibility and dispersion of fillers within a polymer matrix.

Role as Ligands or Precursors in Catalytic Systems

While direct research on the application of this compound as a ligand or precursor in catalytic systems is not extensively documented in publicly available literature, the molecule possesses functional groups that could, in principle, coordinate with metal centers.

The benzamido group contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential coordination site for metal ions. Ligands containing amide functionalities are known in coordination chemistry. If this compound were to act as a ligand, it could potentially be used in the synthesis of homogeneous catalysts.

For heterogeneous catalysis, the molecule could be grafted onto a solid support, such as silica (B1680970) or a polymer resin. The functionalized support could then be used to immobilize metal catalysts, combining the advantages of homogeneous and heterogeneous catalysis.

Applications in Organic Electronics and Optoelectronic Materials

Aromatic compounds with extended π-systems are often investigated for their potential in organic electronics. Carbazoles and their derivatives, for example, are widely used in organic light-emitting diodes (OLEDs) and solar cells due to their thermal stability and charge transport properties.

While this compound has an aromatic structure, its direct application in this field is not well-established in the literature. The development of materials for organic electronics often focuses on molecules with specific electronic properties, such as low ionization potentials for hole-transport materials or high electron affinities for electron-transport materials. The electronic properties of this compound would need to be characterized to assess its potential in this area. The introduction of specific functional groups, such as trifluoromethyl groups, into aromatic polyamides has been shown to improve their solubility and optical transparency, making them suitable for applications like flexible and transparent films. mdpi.com Similar modifications to a polymer derived from this compound could potentially tune its properties for optoelectronic applications.

Functionality in Agrochemical Research as Synthetic Intermediates

This compound and its structural analogs, particularly esters of 4-benzamidobenzoic acid, serve as valuable synthetic intermediates in the field of agrochemical research. The core structure, featuring a benzamide linkage and a benzoate (B1203000) ester, provides a versatile scaffold for the construction of more complex molecules with desired biocidal properties. The amide and ester functionalities offer reactive sites for further chemical modifications, allowing for the systematic development of novel pesticides, including insecticides and herbicides.

Research has demonstrated the utility of the 4-benzamidobenzoate moiety as a building block in the synthesis of new agrochemicals. While the direct application of this compound is not extensively documented in publicly available research, the use of its ethyl ester counterpart, ethyl 4-benzamidobenzoate, in the creation of potent insecticides highlights the significance of this class of compounds as intermediates. mdpi.com The general importance of the amide bond in agrochemicals is well-established, with carboxin (B1668433) being an early example of a successful carboxylic acid amide fungicide. uj.ac.za This has led to the commercialization of numerous amide-containing fungicides. uj.ac.za

A notable example of the use of a 4-benzamidobenzoate derivative is in the synthesis of novel phthalimide (B116566) insecticides. In a study focused on developing environmentally friendly insecticides for the control of the Caribbean fruit fly (Anastrepha suspensa), researchers synthesized a series of phthalimide derivatives. mdpi.com The synthesis commenced with ethyl 4-(substituted)benzamidobenzoate, which underwent hydrazinolysis to form the corresponding benzoyl hydrazide. This intermediate was then reacted with various substituted phthalic anhydrides to yield the final phthalimide products.

The insecticidal activity of the synthesized phthalimide derivatives was evaluated, and several compounds demonstrated significant potency. The data from this research underscores the role of the 4-benzamidobenzoate structure as a key intermediate in generating a library of potential agrochemical candidates.

Table 1: Insecticidal Activity of Phthalimide Derivatives Synthesized from a 4-Benzamidobenzoate Intermediate against Anastrepha suspensa mdpi.com

CompoundLD₅₀ (μ g/fly )
4a 0.70
4c 1.91
4d 1.83

The broader context of agrochemical development includes the use of benzamide and benzamidobenzoate structures in the search for new herbicides and pesticides. google.comresearchgate.net Palladium-catalyzed cross-coupling reactions, a powerful tool in the synthesis of agrochemicals, have also utilized methyl 4-benzamidobenzoate as a reactant, further illustrating the role of these esters as versatile intermediates in creating diverse and complex molecules for agricultural applications. nih.gov

Advanced Analytical Methodologies for Research on Propyl 4 Benzamidobenzoate

Advanced Hyphenated Techniques (LC-MS, GC-MS, NMR-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information by combining the separating power of chromatography with the identification capabilities of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of Propyl 4-benzamidobenzoate. nih.gov It combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the compound and any impurities. nih.govsigmaaldrich.com This allows for highly selective and sensitive detection and confirmation of the compound's identity. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used to generate ions of the analyte before they enter the mass analyzer.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. nih.gov For a compound like this compound (or its volatile derivative), GC-MS provides not only separation but also a fragmentation pattern upon electron ionization (EI). libretexts.org This mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation by comparing it to spectral libraries. chemguide.co.uknist.gov The fragmentation pattern can be predicted based on the structure, with expected cleavages occurring at the ester and amide linkages.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) represents a powerful, albeit less common, hyphenated technique. The direct coupling of NMR and MS provides orthogonal data sets: NMR gives detailed information about the molecular structure and connectivity of atoms, while MS provides precise mass and elemental composition. This combination is exceptionally powerful for the unambiguous identification of unknown compounds, such as novel synthesis by-products or degradation products of this compound.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Notes
269 [M]+• [C16H15NO3]+• Molecular Ion
227 [M - C3H6]+• [C13H9NO3]+• Loss of propene via McLafferty rearrangement
226 [M - C3H7•]+ [C13H8NO3]+ Loss of propyl radical
148 [H2N-C6H4-CO]+ [C7H6NO]+ Benzoyl fragment from amide cleavage
121 [HO-C6H4-CO]+ [C7H5O2]+ 4-Hydroxybenzoyl cation

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound by measuring the current response to a varying applied potential. rdd.edu.iq These techniques can determine the oxidation and reduction potentials of electroactive functional groups within a molecule. researchgate.net

For this compound, the electroactive sites would likely include the aromatic systems and the amide group. While not as easily oxidized as a phenol (B47542) (as found in the related propylparaben), the benzamido moiety can undergo oxidation at a sufficiently high potential. mdpi.com A cyclic voltammetry experiment would involve scanning the potential at a working electrode (e.g., glassy carbon) in a solution containing this compound and a supporting electrolyte. The resulting voltammogram, a plot of current versus potential, would reveal the potentials at which electron transfer reactions occur, providing insight into the compound's electronic structure and susceptibility to oxidation or reduction. mdpi.com

Table 4: Typical Experimental Setup for Cyclic Voltammetry Analysis

Component Specification Purpose
Potentiostat Instrument to control potential and measure current Core of the electrochemical workstation.
Working Electrode Glassy Carbon Electrode (GCE) Inert surface where the redox reaction of interest occurs.
Reference Electrode Ag/AgCl Provides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum Wire Completes the electrical circuit.
Solvent Acetonitrile or DMF Aprotic polar solvent to dissolve the analyte and electrolyte.
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) Provides conductivity to the solution.

| Analyte Conc. | 1-5 mM | Typical concentration range for CV experiments. |

Future Research Directions and Emerging Paradigms for Propyl 4 Benzamidobenzoate

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds. For Propyl 4-benzamidobenzoate, these computational tools offer a powerful approach to predict its properties and behavior without the need for extensive, time-consuming, and resource-intensive laboratory experiments.

Table 1: Potential AI/ML Predictive Models for this compound

Model Type Predicted Property Potential Application
QSAR (Quantitative Structure-Activity Relationship) Biological activity (e.g., enzyme inhibition) Early-stage drug discovery screening
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Pharmacokinetic and toxicity profiles Preclinical safety and efficacy assessment
Forward Synthesis Prediction Reaction outcomes and yields Optimization of synthetic routes

Sustainable Synthesis and Circular Economy Approaches

A significant shift towards green chemistry and circular economic principles is influencing the synthesis of chemical compounds. hbm4eu.eursc.org Future research on this compound will likely focus on developing more environmentally benign and sustainable manufacturing processes. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of exploration include the use of biocatalysts, such as enzymes (e.g., lipases), for the esterification or amidation steps, which can operate under milder conditions and with higher selectivity than traditional chemical catalysts. researchgate.net Another approach is the adoption of alternative, greener solvents, such as ionic liquids or supercritical fluids, to replace volatile and often toxic organic solvents. evergreensinochem.com

From a circular economy perspective, research could investigate the synthesis of this compound from bio-based feedstocks or from recycled chemical streams. hbm4eu.eufinancialcontent.com This aligns with the goal of moving away from the linear "take-make-dispose" model to a more circular one where waste is minimized and materials are kept in use for as long as possible. hbm4eu.eursc.org

Table 2: Comparison of Traditional vs. Sustainable Synthesis Strategies

Synthesis Aspect Traditional Approach Sustainable/Circular Approach
Starting Materials Petroleum-derived (e.g., benzoic acid, propanol) Bio-based or recycled feedstocks
Catalyst Strong mineral acids (e.g., H₂SO₄) Immobilized enzymes (e.g., Novozym 435) or reusable solid acids
Solvent Volatile organic compounds (e.g., Toluene) Supercritical CO₂, ionic liquids, or solvent-free conditions
Energy Input High-temperature reflux Lower reaction temperatures, microwave-assisted synthesis

| Waste Generation | Neutralization salts, solvent waste | Minimal waste, catalyst is recycled, biodegradable byproducts |

Exploration of Novel Reactivity and Unprecedented Transformations

While the fundamental synthesis of this compound is established, its full reactive potential remains largely untapped. Future research is expected to delve into discovering novel reactions and transformations involving its core structure. This could lead to the creation of new derivatives with unique properties and applications.

One area of interest is the functionalization of the aromatic rings through late-stage C-H activation. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to creating analogues. Additionally, exploring the compound's behavior under photocatalytic or electrocatalytic conditions could unlock new reaction pathways that are inaccessible through traditional thermal methods. Researchers might also investigate intramolecular rearrangements, similar to transformations observed in related N-benzamidobenzoate structures, to create complex polycyclic systems. google.com The amide and ester functional groups themselves can be targets for novel transformations beyond simple hydrolysis, potentially serving as directing groups or participating in cycloaddition reactions.

Table 3: Potential Novel Transformations for this compound

Reaction Class Target Site on Molecule Potential Outcome
C-H Activation/Functionalization Aromatic rings Introduction of new functional groups (e.g., alkyl, aryl, halogen)
Photocatalysis Entire molecule Generation of radical intermediates for unique bond formations
Electrosynthesis Amide or ester carbonyl Reductive or oxidative transformations

Advanced Material Design and Functionalization Strategies

The molecular structure of this compound, containing rigid aromatic rings, a hydrogen-bonding amide group, and a flexible propyl ester chain, makes it an interesting candidate for the design of advanced materials. Future research will likely focus on strategies to functionalize this scaffold and incorporate it into functional polymers, liquid crystals, or other materials.

By introducing polymerizable groups (e.g., vinyl or acrylate (B77674) moieties), this compound could serve as a monomer for the synthesis of specialty polymers. The inherent properties of the benzanilide (B160483) core, such as thermal stability and UV absorption, could be imparted to the resulting polymer, making it suitable for applications in high-performance coatings or optical films. Furthermore, strategic modification of the propyl chain or the aromatic rings could be used to tune the molecule's self-assembly properties, potentially leading to the formation of liquid crystalline phases or other ordered supramolecular structures. These materials could find applications in display technologies or as sensors.

Table 4: Functionalization Strategies for Advanced Material Applications

Functional Group Added Target Position Potential Material Type Desired Property
Acrylate/Methacrylate End of propyl chain or on an aromatic ring Polymer High refractive index, thermal stability
Long Alkyl Chain (e.g., C12H25) Replaces propyl group Liquid Crystal Mesophase formation for display applications
Sulfonic Acid Group Aromatic ring Ion-exchange Resin / Conductive Polymer Proton conductivity

Q & A

Q. What are the established synthetic routes for Propyl 4-benzamidobenzoate, and what are the critical reaction parameters?

  • Methodological Answer: this compound can be synthesized via esterification and amidation reactions. A typical approach involves coupling 4-benzamidobenzoic acid with propanol using a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC). Critical parameters include reaction temperature (60–80°C), solvent selection (e.g., anhydrous dichloromethane or tetrahydrofuran), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is essential to optimize yield and purity . For safety, ensure proper ventilation and use personal protective equipment (PPE) due to corrosive catalysts .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase. Structural confirmation can be achieved via 1H^1H- and 13C^{13}C-NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6), focusing on characteristic peaks for the benzamide and ester moieties. Fourier-transform infrared (FTIR) spectroscopy can validate functional groups (e.g., C=O stretches at ~1700 cm1^{-1}). Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Advanced Research Questions

Q. How can experimental design methods optimize the synthesis of this compound to enhance yield and minimize impurities?

  • Methodological Answer: A Box-Behnken design (BBD) or 2k^k factorial design can systematically optimize reaction variables (e.g., temperature, catalyst concentration, reaction time). For example, a three-factor factorial design may reveal interactions between solvent polarity and catalyst efficiency. Use software like Design-Expert® to analyze variance (ANOVA) and identify significant parameters (p < 0.05). Post-optimization, validate predicted yields with confirmatory experiments to ensure robustness .

Q. How should researchers address discrepancies in reported thermal stability data for this compound in different studies?

  • Methodological Answer: Discrepancies may arise from variations in sample purity, heating rates, or analytical methods (e.g., differential scanning calorimetry vs. thermogravimetric analysis). To resolve contradictions:
  • Standardize sample preparation (e.g., recrystallization from ethanol).
  • Perform parallel experiments using identical protocols across labs.
  • Compare degradation kinetics under inert (N2_2) vs. oxidative (air) atmospheres.
    Reference crystal structure data (e.g., Bridgman technique-grown crystals) to correlate thermal behavior with molecular packing .

Q. What methodological considerations are critical when designing experiments to assess the stability of this compound under various environmental conditions?

  • Methodological Answer: Accelerated stability testing under ICH Q1A guidelines can predict degradation pathways. Expose samples to:
  • Thermal stress: 40–60°C for 4 weeks.
  • Photolytic stress: UV light (320–400 nm) in a photostability chamber.
  • Hydrolytic stress: Buffered solutions (pH 1.2–9.0) at 37°C.
    Analyze degradation products via LC-MS and correlate with computational models (e.g., density functional theory for bond dissociation energies) .

Q. What advanced spectroscopic techniques are most effective in elucidating the electronic and molecular interactions of this compound in solution?

  • Methodological Answer: Time-resolved fluorescence spectroscopy can probe solvation dynamics and excited-state interactions. Nuclear Overhauser effect spectroscopy (NOESY) identifies intramolecular contacts between the benzamide and ester groups. For electronic structure analysis, UV-Vis spectroscopy combined with time-dependent DFT calculations predicts charge-transfer transitions. Cross-validate results with X-ray photoelectron spectroscopy (XPS) for elemental composition .

Q. What are the recommended safety protocols for handling this compound in laboratory settings, based on its physicochemical properties?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis due to potential volatile byproducts.
  • Waste disposal: Segregate organic waste and neutralize acidic residues before disposal.
  • Emergency measures: For spills, absorb with inert material (vermiculite) and wash area with ethanol/water .

Data Contradiction and Specialized Applications

Q. How can researchers reconcile conflicting bioactivity data for this compound in pharmacological studies?

  • Methodological Answer: Variability may stem from differences in cell lines (e.g., HEK293 vs. HeLa), assay endpoints (IC50_{50} vs. EC50_{50}), or solvent effects (DMSO tolerance). Standardize protocols using:
  • Positive controls: Reference compounds with known activity.
  • Dose-response curves: 8–10 concentrations to ensure reproducibility.
  • Meta-analysis: Pool data from multiple studies using fixed/random-effects models to identify outliers .

Q. What strategies can be employed to explore this compound’s potential in material science, such as optical or electronic applications?

  • Methodological Answer: Investigate nonlinear optical (NLO) properties via second-harmonic generation (SHG) measurements using a Nd:YAG laser (1064 nm). For electronic applications, fabricate thin films via spin-coating and characterize conductivity with four-probe resistivity measurements. Compare experimental results with band structure calculations (e.g., using VASP software) to identify charge transport mechanisms .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 4-benzamidobenzoate
Reactant of Route 2
Reactant of Route 2
Propyl 4-benzamidobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.